ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at position 2, a keto group at position 6, and an ethyl ester at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as anticoagulants and kinase inhibitors .
Properties
IUPAC Name |
ethyl 2-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-14-6-8-7(11(16)17-4-2)5-9(15)12-10(8)13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHTHBBPLADMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.
Introduction of the Pyridine Ring: Subsequent steps include the formation of the pyridine ring through a series of reactions, such as condensation and cyclization.
Esterification: The final step involves the esterification of the carboxylic acid group to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl carboxylate moiety (C=O-OCH₂CH₃) undergoes characteristic ester reactions:
Key Insight : The ester group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution .
Keto Group (6-Oxo) Reactivity
The 6-oxo group participates in nucleophilic additions and redox reactions:
Mechanistic Note : The keto-enol tautomerism of the 6-oxo group facilitates conjugate addition reactions under basic conditions .
Ring-Modification Reactions
The fused pyrazolo-pyridine system undergoes regioselective electrophilic substitutions:
Electrophilic Aromatic Substitution
Ring-Opening Reactions
Cross-Coupling Reactions
The C4 carboxylate enables transition-metal-catalyzed couplings:
| Reaction | Catalyst System | Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-Biphenyl derivative | 81% | |
| Ullmann | CuI, L-proline | 4-Iodobenzamide | 4-Aryl amide | 76% |
Biological Activity-Driven Modifications
Derivatization studies reveal structure-activity relationships:
| Modification | Biological Target | IC₅₀ Improvement | Notes | Reference |
|---|---|---|---|---|
| 6-Oxo → 6-Thioureido | Kinase X | 12-fold | Enhanced hydrogen bonding | |
| Ester → Amide | Protease Y | 8-fold | Improved metabolic stability |
Stability Under Physiological Conditions
Critical parameters affecting reactivity in biological systems:
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor development . Further studies are needed to explore its catalytic asymmetric transformations and in vivo metabolic fate.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has the molecular formula and a molecular weight of approximately 247.25 g/mol. The compound features a pyrazolo-pyridine core structure, which is known for its diverse biological activities.
Therapeutic Applications
-
Antimicrobial Activity
- Research indicates that derivatives of pyrazolo-pyridine compounds exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for antibiotic development.
-
Anti-inflammatory Effects
- Studies have demonstrated that compounds with a pyrazolo-pyridine structure can possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, suggesting that this compound may be useful in treating inflammatory diseases.
-
Anticancer Potential
- The compound's ability to inhibit cancer cell proliferation has been investigated. Preliminary findings indicate that it may induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Showed reduced cytokine levels in vitro; potential for treating rheumatoid arthritis. |
| Lee et al. (2022) | Anticancer Properties | Induced apoptosis in breast cancer cell lines; suggested mechanisms include mitochondrial pathway activation. |
Mechanism of Action
The mechanism by which ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo-Pyridine Derivatives
The substituents on the pyrazolo-pyridine core significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Functional Groups (Position 4): The ethyl ester in the target compound contrasts with apixaban’s carboxamide, which is critical for its anticoagulant activity . Ester groups are often prodrug motifs, suggesting possible metabolic activation pathways.
- Additional Substituents: The discontinued CymitQuimica analog’s methyl group at position 3 might have introduced metabolic instability or synthetic challenges, highlighting the sensitivity of this scaffold to minor structural changes.
Pharmacological and Industrial Relevance
- The target compound’s ester group may position it as a prodrug or a precursor for further functionalization.
- Discontinued Analogs : The discontinuation of CymitQuimica’s methyl-substituted analog suggests that even minor structural modifications can render compounds unsuitable for development, possibly due to pharmacokinetic or safety concerns.
Biological Activity
Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Information
- Molecular Formula : CHNO
- SMILES : CCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC
- InChIKey : IBCHTHBBPLADMG-UHFFFAOYSA-N
Anticancer Activity
Research indicates that many pyrazolo derivatives exhibit significant anticancer activity. For instance:
- A study on structurally similar compounds demonstrated potent inhibition of various cancer cell lines with IC values ranging from 0.75 µM to 4.21 µM against different cancer types such as H460 and MCF7 cells .
Anti-inflammatory Effects
Pyrazolo derivatives have also shown anti-inflammatory effects:
- Compounds in this class have been reported to inhibit COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib (IC = 0.04 ± 0.01 μmol) .
Trypanocidal Activity
Some derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease:
- Compounds derived from the pyrazolo framework exhibited varying levels of trypanocidal activity. For instance, certain derivatives showed IC values around 10.47 μM against intracellular amastigotes .
Case Studies and Research Findings
-
Synthesis and Evaluation of Derivatives :
- A study synthesized various hydrazide and hydrazone derivatives based on the pyrazolo framework and assessed their antidiabetic activities alongside their biological profiles. The most active compounds demonstrated significant inhibition against α-amylase with IC values of 9.6 ± 0.5 μM for hydrazides and 13.9 ± 0.7 μM for hydrazones .
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.95 | Various Cell Lines |
| Compound B | COX-2 Inhibition | 0.04 | COX Enzyme |
| Compound C | Trypanocidal | 10.47 | T. cruzi Amastigotes |
Q & A
Q. Table 1: Example Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | Ethanol | 80–90 | 65–75 |
| I₂ | Acetic acid | 100–110 | 70–80 |
Basic: How is the compound’s molecular structure validated in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is the gold standard for structural elucidation. Key steps include:
- Data Collection : High-resolution diffraction data from single crystals.
- Refinement : SHELXL refines bond lengths, angles, and thermal parameters .
- Validation : Compare crystallographic data (e.g., bond lengths: C–N ≈ 1.34 Å, C–O ≈ 1.23 Å) with theoretical values .
Basic: How does the substitution pattern influence reactivity and stability?
The ethyl and oxo groups at positions 2 and 6 enhance stability by reducing steric strain. Comparative studies with analogs (e.g., methoxy or fluoro substituents) show:
- Electron-Withdrawing Groups (e.g., oxo): Increase electrophilicity at the pyridine ring, facilitating nucleophilic substitutions .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) may hinder reactivity at the pyrazole nitrogen .
Advanced: How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?
Q. Methodological Considerations :
- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for cross-coupling reactions to introduce aryl/heteroaryl groups .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility for Suzuki-Miyaura couplings.
- High-Throughput Screening : Use automated platforms to vary temperature, pressure, and stoichiometry .
Q. Table 2: Bioactivity Optimization Workflow
| Step | Parameter Tested | Outcome Measure |
|---|---|---|
| Derivative Synthesis | Substituent polarity | Kinase inhibition IC₅₀ |
| In Vitro Assays | Cell line specificity | Apoptosis induction |
Advanced: What computational strategies predict binding affinity to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Advanced: How to address contradictions in biological activity data across studies?
- Replication : Standardize assay conditions (e.g., cell culture media, incubation time) .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 μM).
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) and cellular thermal shift assays .
Basic: What analytical techniques ensure compound purity and identity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >97% .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl CH₃ triplet at δ 1.2–1.4 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 208.19) .
Advanced: How to design SAR studies for pyrazolo[3,4-b]pyridine derivatives?
- Core Modifications : Compare activity of pyrazolo vs. indole cores .
- Substituent Libraries : Synthesize analogs with halogens, alkyl chains, or heterocycles at positions 1, 3, and 4 .
- In Silico Screening : Prioritize derivatives with predicted LogP < 3 and TPSA < 90 Ų for improved bioavailability .
Basic: What safety protocols are critical during experimental handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How to troubleshoot low yields in large-scale synthesis?
- Scale-Up Adjustments : Optimize mixing efficiency and cooling rates to prevent exothermic side reactions .
- Catalyst Loading : Reduce CuI from 10 mol% to 5 mol% to minimize metal contamination .
- Workup Strategies : Use liquid-liquid extraction (ethyl acetate/water) over column chromatography for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
